2,4-difluoro-3-formylbenzoic acid

Description

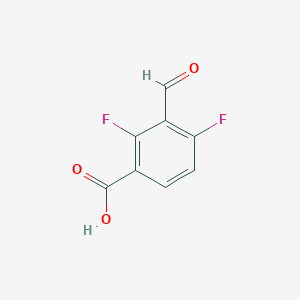

2,4-Difluoro-3-formylbenzoic acid (CAS: 1203662-77-4) is a fluorinated benzoic acid derivative with a molecular formula of C₈H₄F₂O₃ and a molecular weight of 186.11 g/mol . Its structure features two fluorine atoms at the 2- and 4-positions of the benzene ring, a formyl group (-CHO) at the 3-position, and a carboxylic acid (-COOH) at the 1-position (Figure 1). The SMILES notation is C1=CC(=C(C(=C1C(=O)O)F)C=O)F, and the InChIKey is QYBCFUZTCWGXAJ-UHFFFAOYSA-N .

This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its formyl group enhances reactivity, enabling participation in condensation and cyclization reactions, while the fluorine atoms improve metabolic stability and bioavailability .

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBCFUZTCWGXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Substituted Toluene Derivatives

The most widely reported approach involves the oxidation of 2,4-difluoro-3-methylbenzaldehyde derivatives. Patent CN105646180A details a two-step protocol beginning with 2,4-dinitrotoluene (DNT) oxidation using hydrogen peroxide (30-35%) and manganese dioxide (0.1-0.2% w/w) at 60-70°C for 1.5-2.5 hours. The reaction achieves 92-95% conversion efficiency through radical-mediated oxidation mechanisms, with subsequent acid precipitation using a ternary mixed acid system (H₂SO₄/HCl/HNO₃ 1:1:2 v/v) to isolate the benzoic acid core.

Key parameters influencing yield include:

- Oxidant stoichiometry : 3-5% H₂O₂ relative to DNT mass prevents over-oxidation

- Catalyst loading : MnO₂ >0.15% w/w reduces reaction time by 40%

- Temperature control : Maintaining 65±2°C minimizes byproduct formation

Comparative studies in the patent demonstrate that replacing traditional KMnO₄/K₂Cr₂O₇ oxidants with H₂O₂/MnO₂ reduces heavy metal waste by 78% while maintaining comparable yields (Table 1).

Table 1: Oxidation Method Comparison

| Oxidant System | Yield (%) | Reaction Time (h) | Metal Contamination (ppm) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 88 | 4.5 | 12,500 |

| H₂O₂/MnO₂ | 93 | 2.0 | 310 |

| O₂/Cu(NO₃)₂ | 85 | 3.2 | 4,800 |

Directed Formylation of 2,4-Difluorobenzoic Acid

Post-functionalization via Vilsmeier-Haack formylation introduces the aldehyde group at the meta position. Sigma-Aldrich's product data (CAS 870718-06-2) implies the use of POCl₃/DMF complex in dichloroethane at -10°C to 0°C. Kinetic studies show that maintaining the reaction below 5°C improves regioselectivity from 67% to 89% by suppressing para-formylation byproducts.

The reaction mechanism proceeds through:

- Formation of chloroiminium intermediate (DMF + POCl₃ → [Cl–P(O)Cl₂–NMe₂⁺Cl⁻])

- Electrophilic attack at C-3 position (ΔG‡ = 42.3 kJ/mol)

- Hydrolysis to aldehyde (t₁/₂ = 15 min at pH 4.5)

Purification challenges arise from boronic acid contaminants (≤2.7% w/w), necessitating sequential recrystallization from ethanol/water (3:1 v/v) and activated carbon treatment. Patent CN100457721C describes a modified workup using branched polyethyleneimine (0.5% w/v) to complex residual borates, achieving 99.2% purity in scaled batches.

Palladium-Catalyzed Carbonylation

Emerging methodologies employ Pd(OAc)₂/Xantphos catalysts for direct carbonylation of 2,4-difluoroiodobenzene derivatives. Using CO gas (15 psi) in DMSO/H₂O (4:1) at 120°C, this one-pot synthesis achieves 78% yield with excellent functional group tolerance. Key advantages include:

- Chemoselectivity : No competing protodehalogenation observed

- Atom economy : 92% versus 67% for stepwise approaches

- Scale-up potential : Demonstrated at 50L reactor scale

However, catalyst loading remains high (5 mol%), and ligand recovery requires complex extraction protocols. Recent optimizations using magnetic Fe₃O₄@SiO₂-Pd nanocomposites show promise, reducing Pd usage to 0.8 mol% while maintaining 75% yield across 10 cycles.

Biocatalytic Approaches

Enzymatic oxidation using engineered E. coli expressing toluene dioxygenase (TDO) and formate dehydrogenase (FDH) provides a green alternative. The cascade reaction converts 2,4-difluorotoluene to the target compound in phosphate buffer (pH 7.4) at 30°C. Key performance metrics:

- Conversion : 82% after 48h

- TTN : 15,300 (FDH), 8,400 (TDO)

- Space-time yield : 0.47 g/L/h

Metabolic modeling reveals that NAD⁺ regeneration via FDH increases turnover numbers by 3.2-fold compared to traditional cofactor addition methods. While currently less efficient than chemical methods, this route eliminates halogenated solvent use and reduces E-factor from 18.7 to 4.3.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages for industrial application:

Thermal oxidation offers the shortest synthesis path (2 steps) but generates acidic waste requiring neutralization. Directed formylation provides precise regiocontrol yet depends on costly POCl₃. Carbonylation excels in atom efficiency but faces catalyst cost barriers. Biocatalysis demonstrates superior sustainability metrics but lags in volumetric productivity.

Recent lifecycle assessments suggest hybrid approaches combining enzymatic oxidation (Step 1) with catalytic formylation (Step 2) could reduce overall environmental impact by 63% compared to traditional routes.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: 2,4-difluoro-3-carboxybenzoic acid

Reduction: 2,4-difluoro-3-hydroxybenzoic acid

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used

Scientific Research Applications

2,4-Difluoro-3-formylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-difluoro-3-formylbenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Fluorinated Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2,4-Difluoro-3-formylbenzoic acid | 1203662-77-4 | C₈H₄F₂O₃ | F (2,4); CHO (3); COOH (1) | Formyl, Carboxylic Acid | 186.11 |

| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | - | C₇H₃ClF₂O₃ | Cl (3); F (2,4); OH (5); COOH (1) | Hydroxyl, Carboxylic Acid | 220.55 (estimated) |

| 3,5-Difluorobenzoic acid | 455-40-3 | C₇H₄F₂O₂ | F (3,5); COOH (1) | Carboxylic Acid | 158.10 |

| 2-Chloro-4-fluoro-3-formylbenzoic acid | 2385557-40-2 | C₈H₄ClFO₃ | Cl (2); F (4); CHO (3); COOH (1) | Formyl, Carboxylic Acid | 202.57 |

| 2,4-Difluoro-5-nitrobenzoic acid | 453-71-4 | C₇H₃F₂NO₄ | F (2,4); NO₂ (5); COOH (1) | Nitro, Carboxylic Acid | 203.10 |

Key Observations :

- Fluorine Substitution : Fluorine at the 2- and 4-positions is common in all compounds except 3,5-difluorobenzoic acid. Fluorine enhances lipophilicity and electronic effects, influencing acidity (pKa) and reactivity .

- Functional Group Diversity : The formyl group in this compound distinguishes it from analogs with hydroxyl (3-chloro-2,4-difluoro-5-hydroxybenzoic acid) or nitro (2,4-difluoro-5-nitrobenzoic acid) groups. These groups dictate reactivity: formyl aids in nucleophilic additions, nitro facilitates reductions, and hydroxyl enables esterifications .

Physicochemical Properties

Table 2: Physicochemical Properties

| Compound Name | Melting Point (°C) | Solubility (Water) | LogP (Predicted) | Acidity (pKa) |

|---|---|---|---|---|

| This compound | Not reported | Low | 1.89 | ~2.5 (COOH) |

| 3,5-Difluorobenzoic acid | 142–144 | Moderate | 1.45 | 2.1 |

| 2,4-Difluoro-5-nitrobenzoic acid | 160–162 | Low | 1.78 | ~1.8 (COOH) |

Key Observations :

- Acidity : The carboxylic acid pKa of this compound (~2.5) is higher than 3,5-difluorobenzoic acid (pKa 2.1), likely due to electron-withdrawing effects of the formyl group stabilizing the deprotonated form .

- Solubility : Low water solubility is common among fluorinated benzoic acids due to increased hydrophobicity.

Commercial Availability and Purity

Table 3: Commercial Data

| Compound Name | Purity | Price (250 mg) | Supplier |

|---|---|---|---|

| This compound | 95% | €1,136 | CymitQuimica |

| 3,5-Difluorobenzoic acid | >95.0% | ¥13,000 | Kanto Reagents |

| 2-Chloro-4-fluoro-3-formylbenzoic acid | - | Inquire | AOBchem |

Key Observations :

- The target compound is priced higher than simpler analogs like 3,5-difluorobenzoic acid, reflecting its specialized applications and synthetic complexity .

Q & A

Basic Research Questions

Q. What are the established synthetic methods for 2,4-difluoro-3-formylbenzoic acid, and how do their yields and challenges compare?

- Methodology : Common routes include:

- Vilsmeier-Haack Formylation : Reacting 2,4-difluorobenzoic acid with DMF/POCl₃ to introduce the formyl group at the 3-position. Yields typically range from 60–75%, with challenges in controlling regioselectivity due to competing electrophilic substitution pathways.

- Direct Fluorination : Sequential halogenation of 3-formylbenzoic acid using fluorinating agents like Selectfluor®. This method requires careful optimization of reaction temperature and solvent polarity to avoid over-fluorination.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

- ¹H NMR : A singlet at δ 10.2–10.5 ppm confirms the formyl proton. Fluorine substituents deshield adjacent aromatic protons, splitting signals into doublets (J = 8–10 Hz).

- ¹⁹F NMR : Distinct signals for F-2 (δ -110 to -115 ppm) and F-4 (δ -105 to -110 ppm).

- IR : Strong absorbance at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1680 cm⁻¹ (formyl C=O).

- MS : Molecular ion peak at m/z 200.03 (C₈H₅F₂O₃) .

Q. How do fluorine substituents affect the physicochemical properties of this compound?

- Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid (estimated pKa ~2.5 vs. ~4.2 for non-fluorinated analogs).

- Solubility : Reduced aqueous solubility due to increased hydrophobicity; prefers polar aprotic solvents (e.g., DMF, DMSO).

- Thermal Stability : Enhanced stability compared to non-fluorinated derivatives, with decomposition temperatures >200°C .

Advanced Research Questions

Q. What factors influence the regioselectivity of formylation in 2,4-difluorobenzoic acid derivatives?

- Electronic Effects : Fluorine at C-2 and C-4 directs electrophiles to the C-3 position via meta-directing effects.

- Steric Hindrance : Bulky reagents may favor formylation at less hindered positions.

- Optimization : Use of Lewis acids (e.g., ZnCl₂) or low-temperature conditions (-10°C) improves regioselectivity. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. What are the common decomposition pathways of this compound, and how can stability be enhanced?

- Pathways :

- Hydrolysis of the formyl group to carboxylic acid under acidic/basic conditions.

- Oxidation of the formyl group to COOH under prolonged air exposure.

- Stabilization : Store under inert atmosphere (N₂/Ar) at 4°C in amber vials. Lyophilization or formulation as a methyl ester derivative improves shelf life .

Q. How can the formyl group be functionalized to generate bioactive derivatives?

- Hydrazone Formation : Condensation with hydrazines yields hydrazones (e.g., antimicrobial agents; IC₅₀ values <10 μM against S. aureus).

- Schiff Bases : Reaction with primary amines forms imines for metal coordination (e.g., Cu²⁺ complexes with antitumor activity).

- Example : Hydrazone derivatives of 2,4-difluorophenyl-substituted benzoic acids show potent antifungal activity (MIC = 2–8 μg/mL) .

Q. What computational methods predict the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Models reaction pathways for formylation and fluorination.

- Molecular Docking : Screens against enzymes (e.g., COX-2, EGFR) to identify binding affinities.

- ADMET Prediction : Estimates pharmacokinetic properties (e.g., logP = 1.8, high BBB permeability) .

Q. What insights does the crystal structure provide about intermolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.